molecular formula C6H5NO2S2 B1207844 p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO- CAS No. 24519-85-5

p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO-

Cat. No. B1207844
CAS RN: 24519-85-5
M. Wt: 187.2 g/mol
InChI Key: XNIVQWHLYNEVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis techniques for compounds related to p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO- often involve multi-step reactions and the use of specific reagents to achieve the desired molecular architecture. For example, the Atwal-Biginelli cyclocondensation reaction and the aza-Wittig reaction are prominent methods for synthesizing complex pyrimidine derivatives, which share structural similarities with p-DITHIIN compounds (Nishimura et al., 2011); (Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of p-DITHIIN derivatives is characterized by complex heterocyclic systems. X-ray crystallography has been used to confirm the structure of related compounds, showcasing the importance of detailed structural analysis in understanding the molecular geometry and the arrangement of atoms within these compounds (Dotsenko et al., 2023).

Chemical Reactions and Properties

p-DITHIIN derivatives participate in various chemical reactions, highlighting their reactivity and the potential for further chemical modification. The synthesis and reactivity of these compounds are influenced by their unique structural features, which can lead to a wide range of derivatives with diverse chemical properties (Schweizer, 1969).

Physical Properties Analysis

The physical properties of p-DITHIIN derivatives, such as solubility, melting point, and thermal stability, are crucial for their potential applications in various fields. Studies on similar compounds have provided insights into their behavior under different conditions, which is essential for practical applications (Găină et al., 2001).

Chemical Properties Analysis

The chemical properties of p-DITHIIN derivatives, including their reactivity towards different reagents and their behavior in various chemical environments, are significant for their application in synthesis and material science. Research into related compounds has shed light on these aspects, contributing to a better understanding of their chemical behavior (Neiland et al., 1992).

Scientific Research Applications

Environmental Science and Pollution Research

  • Specific scientific field : Environmental Science and Pollution Research .
  • Summary of the application : This compound is used in a pilot study for the enhanced transformation of a metabolite 3,5-dichloroaniline derived from dicarboximide fungicides through an immobilized laccase mediator system .
  • Methods of application or experimental procedures : The study involved the immobilization of laccase on microporous support surfaces. The immobilized laccase exhibited excellent thermal stability, pH adaptability, storage stability, and reusability compared to free laccase .
  • Results or outcomes : The immobilized laccase efficiently removed studied 3,5-DCA (99–100%) in the aqueous medium, within 72 hours in the presence of catechol .

Organic and Macromolecular Chemistry

  • Specific scientific field : Organic and Macromolecular Chemistry .
  • Summary of the application : 1,4-Dithianes, derivatives of p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO-, are used as attractive C2-building blocks for the synthesis of complex molecular architectures .
  • Methods of application or experimental procedures : The specific heterocyclic reactivity of 1,4-Dithianes is harnessed for the controlled synthesis of carbon–carbon bonds .
  • Results or outcomes : The versatility of 1,4-Dithianes arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .

Thermoelectric Materials

  • Specific scientific field : Thermoelectric Materials .
  • Summary of the application : The compound is used in the study of doping dependent in-plane and cross-plane thermoelectric performance of thin n-type polymer P(NDI2OD-T2) films .
  • Methods of application or experimental procedures : The study involved solution doping with 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline (N-DPBI). UV–vis spectroscopy and grazing-incidence wide-angle X-ray scattering were applied to elucidate the mechanisms of the doping process .
  • Results or outcomes : A maximum power factor of (1.84 ± 0.13) µW K−2m1 is achieved in an in-plane geometry for 5 wt% dopant concentration .

Organic Field-Effect Transistors

  • Specific scientific field : Organic Field-Effect Transistors .
  • Summary of the application : The compound is used in the study of solution-processed air-stable n-channel field effect transistors and complementary circuit .
  • Methods of application or experimental procedures : The study involved solution doping with N,N′-dialkyl-6,13-dicyano pentacene-2,3:9,10-bis (dicarboximide) (1). The photophysical, electrochemical and thermal properties of 1 were investigated .
  • Results or outcomes : Solution-processed top-contact thin film transistors based on such linear aromatic dicarboximide showed typical n-channel characteristics with a high electron mobility of up to 0.08 cm 2 V −1 s −1 and a high Ion / Ioff ratio of 10 6 to 10 7 .

Plant Growth Regulants

  • Specific scientific field : Plant Growth Regulants .
  • Summary of the application : The compound is used as a plant growth regulant .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or outcomes : The specific results or outcomes are not detailed in the available information .

properties

IUPAC Name

2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S2/c8-5-3-4(6(9)7-5)11-2-1-10-3/h1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVQWHLYNEVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179271
Record name 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO-

CAS RN

24519-85-5
Record name 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024519855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24519-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ELP39NWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.